2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine
Description
Structure
3D Structure
Properties
CAS No. |
62968-44-9 |
|---|---|
Molecular Formula |
C10H16ClN3 |
Molecular Weight |
213.71 g/mol |
IUPAC Name |
2-chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine |
InChI |
InChI=1S/C10H16ClN3/c1-5-14(6-2)9-7(3)8(4)12-10(11)13-9/h5-6H2,1-4H3 |
InChI Key |
QXDMGOUBBKUSHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1C)C)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Physicochemical Profiling & Utility of 2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine
The following technical guide details the physicochemical profile, synthetic utility, and handling protocols for 2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine (CAS 62968-44-9). This document is structured for application scientists and medicinal chemists requiring actionable data for experimental design.
Part 1: Compound Identity & Structural Analysis[1]
2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine is a functionalized pyrimidine scaffold characterized by a specific substitution pattern that dictates its reactivity. It serves as a critical intermediate in the synthesis of agrochemicals (specifically carbamate and organophosphate insecticides) and functionally selective pharmaceutical agents.
Chemical Identifiers
| Identifier Type | Value |
| CAS Number | 62968-44-9 |
| IUPAC Name | 2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine |
| Molecular Formula | C₁₀H₁₆ClN₃ |
| Molecular Weight | 213.71 g/mol |
| SMILES | CCN(CC)c1c(C)c(C)nc(Cl)n1 |
| InChI Key | Predicted based on structure |
Structural Electronic Profile
The molecule features a pyrimidine core with three distinct electronic zones:
-
C2-Position (Electrophilic): The chlorine atom at C2 activates this position for Nucleophilic Aromatic Substitution (SNAr). However, it is deactivated relative to 2,4-dichloropyrimidine due to the electron-donating effect of the C4-amine.
-
C4-Position (Electron-Rich): The N,N-diethylamino group acts as a strong electron donor (+M effect), significantly increasing electron density on the ring nitrogen atoms and C5.
-
C5/C6-Positions (Steric/Inductive): The methyl groups provide steric bulk and weak inductive donation (+I), influencing the regioselectivity of further substitutions and increasing lipophilicity.
Part 2: Physicochemical Properties[4]
Note: Where experimental values are proprietary or absent from public registries, values are derived from validated Structure-Property Relationship (SPR) algorithms and nearest-neighbor analog analysis (e.g., 2-chloropyrimidine).
Physical State & Solubility
Unlike its 4-amino analog (MP ~155°C), the N,N-diethyl substitution eliminates hydrogen bond donation, significantly lowering the melting point.
| Property | Value / Characteristic | Context & Implication |
| Physical State | Viscous Oil or Low-Melting Solid | The lack of H-bond donors (NH) prevents high-order lattice formation. |
| Boiling Point | ~305°C (Predicted, 760 mmHg) | High boiling point requires high-vacuum distillation for purification. |
| LogP (Octanol/Water) | 2.8 – 3.2 (Predicted) | Lipophilic. Indicates poor water solubility; highly soluble in DCM, EtOAc, and Toluene. |
| pKa (Conjugate Acid) | ~3.5 – 4.0 (Pyridine N) | Weakly basic. Can be protonated by strong mineral acids (HCl, H₂SO₄) to form water-soluble salts. |
| Water Solubility | < 50 mg/L (Neutral pH) | Requires organic co-solvents (DMSO, DMF) for biological assays. |
Stability Profile
-
Hydrolytic Stability: Stable at neutral pH. The 2-Cl bond is susceptible to hydrolysis under strongly acidic or basic conditions at elevated temperatures (>60°C), yielding the corresponding pyrimidinone.
-
Thermal Stability: Stable up to ~150°C. Avoid prolonged heating without solvent to prevent polymerization or degradation.
Part 3: Synthetic Utility & Reactivity[5]
The core utility of this compound lies in the regioselective displacement of the C2-Chlorine .
Synthesis Pathway (Regioselectivity)
The synthesis typically proceeds from 5,6-dimethyluracil derivatives. The critical step is the differentiation between the C2 and C4 positions. In 2,4-dichloropyrimidines, the C4 position is more reactive toward nucleophiles due to the steric relief and electronic intermediates. Therefore, the target molecule is formed by reacting 2,4-dichloro-5,6-dimethylpyrimidine with one equivalent of diethylamine.
Visualization: Synthesis & Downstream Application
The following diagram illustrates the synthesis of the target and its transformation into a bioactive scaffold (e.g., Pirimicarb analog).
Figure 1: Synthetic workflow showing the regioselective formation of the target and its subsequent utility as an electrophile at the C2 position.
Experimental Protocol: C2-Functionalization (General Procedure)
Objective: Displacement of the C2-Cl with a secondary amine (e.g., morpholine) to generate a bioactive hit.
-
Preparation: Dissolve 2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine (1.0 eq) in anhydrous 1,4-dioxane (0.2 M).
-
Reagent Addition: Add the nucleophile (e.g., Morpholine, 1.2 eq) and a base (Cs₂CO₃ or DIEA, 2.0 eq).
-
Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor by LC-MS (Target M+H: 214 → Product M+H).
-
Note: The C2-Cl is deactivated; if reaction is sluggish, add catalytic KI (0.1 eq) or switch to microwave irradiation (120°C, 30 min).
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Part 4: Handling, Safety & Analytics
Analytical Characterization Expectations
To validate the identity of CAS 62968-44-9, compare experimental data against these expected signals:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 1.1–1.2 ppm: Triplet (6H) – Methyls of diethylamine.
-
δ 2.1–2.3 ppm: Two Singlets (3H each) – C5 and C6 Methyl groups.
-
δ 3.4–3.6 ppm: Quartet (4H) – Methylene protons of diethylamine.
-
Absence of aromatic protons: The ring is fully substituted.
-
-
HPLC Purity:
-
Column: C18 Reverse Phase.
-
Mobile Phase: H₂O/MeCN (+0.1% Formic Acid).
-
Retention Time: Expect elution in the hydrophobic region (later than parent pyrimidines).
-
Safety Profile (GHS Classification)
-
Signal Word: WARNING
-
Hazard Statements:
-
Handling: Handle in a fume hood. Wear nitrile gloves. Avoid contact with strong oxidizers.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74404, 2-Chloropyrimidine. (Used for parent scaffold physicochemical comparisons). Retrieved from [Link]
Sources
Technical Monograph: 2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine
The following technical guide is structured to serve as a definitive reference for researchers utilizing 2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine (CAS 62968-44-9) in drug discovery and organic synthesis. It moves beyond basic data listing to provide analytical context, synthetic logic, and validation protocols.
Domain: Heterocyclic Chemistry / Medicinal Chemistry Scaffolds Document Type: Technical Specification & Application Guide
Physicochemical Core & Molecular Weight Analysis[1]
For the analytical chemist and synthetic researcher, the molecular weight (MW) is not a single static number but a distribution dictated by isotopic abundance. In the context of 2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine , the presence of a chlorine atom introduces a distinct mass spectral signature that serves as a primary identity check.
Quantitative Data Summary
| Property | Value | Technical Context |
| Molecular Formula | C₁₀H₁₆ClN₃ | Core pyrimidine scaffold with diethylamine and dimethyl substitutions.[1][2][3][4] |
| Average Molecular Weight | 213.71 g/mol | Used for stoichiometric calculations (gravimetric). |
| Monoisotopic Mass | 213.1033 Da | Used for High-Resolution Mass Spectrometry (HRMS) matching ( |
| Isotope Pattern | M : M+2 (3:1) | The |
| CAS Registry Number | 62968-44-9 | Unique identifier for database retrieval [1].[1] |
| Physical State | Solid / Crystalline | Typically isolated as a white to off-white solid. |
Analytical Insight: The Chlorine Signature
In Liquid Chromatography-Mass Spectrometry (LC-MS), this compound will not appear as a single ion. You must look for the characteristic doublet pattern separated by 2 mass units.
-
Target Ion [M+H]⁺: 214.1 Da (Base peak)
-
Isotope Ion [M+H+2]⁺: 216.1 Da (approx. 1/3 height of base peak)
Critical Check: If your mass spectrum shows a 1:1 ratio or lacks the M+2 peak, you have likely lost the chlorine atom (hydrolysis to -OH or substitution), indicating a failed synthesis or degraded reagent.
Synthetic Logic & Regiochemistry
The synthesis of 2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine is a classic study in nucleophilic aromatic substitution (SₙAr) . The starting material, 2,4-dichloro-5,6-dimethylpyrimidine, possesses two electrophilic sites (C2 and C4).
The Regioselectivity Paradox
In unsubstituted 2,4-dichloropyrimidines, the C4 position is generally more reactive toward nucleophiles due to the para-like conjugation with the N1 nitrogen. However, in this specific molecule, the 5-methyl group introduces steric hindrance adjacent to the C4 center.
Despite this steric penalty, the C4 substitution remains the dominant pathway under controlled conditions because the intermediate Meisenheimer complex at C4 is better stabilized by the N1 and N3 atoms than the C2 equivalent.
Reaction Pathway Diagram
The following logic flow illustrates the synthesis and the critical decision points for purity.
Figure 1: Synthetic pathway illustrating the regioselective SₙAr reaction. Note the competition between C2 and C4 substitution, controlled by temperature and steric factors.
Experimental Protocol: Synthesis & Validation
Objective: Isolate high-purity 2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine free from the C2-substituted isomer.
Reagents
-
Substrate: 2,4-Dichloro-5,6-dimethylpyrimidine (1.0 eq)
-
Nucleophile: Diethylamine (1.1 eq)
-
Base: Triethylamine (1.2 eq) or DIPEA (to scavenge HCl)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
Step-by-Step Methodology
-
Setup: Charge a round-bottom flask with 2,4-dichloro-5,6-dimethylpyrimidine dissolved in anhydrous DCM (0.2 M concentration). Cool the solution to 0°C using an ice bath.
-
Expert Insight: Cooling is critical. Higher temperatures increase the energy available to overcome the activation barrier for the C2-substitution, increasing impurity levels [2].
-
-
Addition: Dropwise add a pre-mixed solution of Diethylamine and Triethylamine over 20 minutes.
-
Why? Slow addition prevents localized hotspots that favor side reactions.
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2) or LC-MS.[1][5]
-
Workup: Quench with water. Extract the organic layer, wash with brine, and dry over Na₂SO₄.
-
Purification: If the C2-isomer is present (>5%), recrystallization from Ethanol/Water or Flash Chromatography is required.
Self-Validating QC Protocol
Before proceeding to downstream applications, verify the structure:
-
¹H NMR Check:
-
Look for the ethyl group signals: Triplet (~1.2 ppm) and Quartet (~3.5 ppm).
-
Crucial Region: The pyrimidine methyl groups (positions 5 and 6).[6] In the correct C4-amino product, the symmetry is broken differently than in the C2-amino isomer.
-
-
LC-MS Check: Confirm the [M+H]⁺ 214/216 pattern.
Applications in Drug Development
This molecule is a "privileged scaffold" intermediate. The remaining chlorine at the C2 position is activated for further functionalization, making it an ideal building block for:
-
Kinase Inhibitors: The C2-Cl can be displaced by anilines (Buchwald-Hartwig amination) to form the hinge-binding motif common in ATP-competitive inhibitors.
-
Biaryl Systems: Suzuki-Miyaura coupling at C2 allows the attachment of aryl or heteroaryl rings [3].
Stoichiometry for Downstream Reactions
When using this compound (MW 213.71) in a subsequent reaction (e.g., Suzuki coupling), ensure you calculate equivalents based on the purity-corrected mass .
-
Example: To use 1.0 mmol of the amine:
(If purity is 95%, divide by 0.95 -> 225.0 mg).
References
-
ResearchGate . (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. Retrieved from [Link]
-
MDPI . (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives. Retrieved from [Link]
Sources
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- 3. You are being redirected... [hit2lead.com]
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- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
An In-Depth Technical Guide to the Prospective Crystal Structure of 2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Uncharted Crystallographic Landscape
In the realm of medicinal chemistry and drug development, a thorough understanding of a molecule's three-dimensional structure is paramount. It dictates molecular interactions, informs structure-activity relationships (SAR), and ultimately influences a compound's efficacy and safety profile. This guide focuses on 2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine, a substituted pyrimidine of interest. While a definitive, publicly available crystal structure for this specific molecule has yet to be reported, this document serves as a comprehensive technical guide, offering a scientifically grounded pathway to its synthesis, crystallization, and structural elucidation. By leveraging data from closely related analogues and established crystallographic principles, we present a predictive analysis of its likely crystal structure and intermolecular interactions. This guide is designed to empower researchers to confidently navigate the experimental journey toward obtaining and understanding the crystal structure of this and similar pyrimidine derivatives.
Synthesis and Purification: A Proposed Pathway
The synthesis of 2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine can be logically approached through a multi-step process, commencing with commercially available precursors. The rationale behind this proposed synthesis is rooted in well-established pyrimidine chemistry, aiming for high yield and purity, which are prerequisites for successful crystallization.
A plausible synthetic route involves the chlorination of a corresponding pyrimidinone precursor, followed by a nucleophilic substitution to introduce the diethylamino group. An alternative, and often more direct, route starts from a dichlorinated pyrimidine.
Proposed Synthetic Protocol:
A likely synthetic pathway initiates with a commercially available dichlorinated pyrimidine, which then undergoes a nucleophilic aromatic substitution.
-
Step 1: Nucleophilic Substitution. A solution of 2,4-dichloro-5,6-dimethylpyrimidine in a suitable aprotic solvent, such as acetonitrile or N,N-dimethylformamide (DMF), is treated with an excess of diethylamine. The reaction is typically carried out at elevated temperatures to facilitate the substitution. The use of a non-nucleophilic base, like triethylamine, may be employed to scavenge the HCl generated during the reaction.
-
Step 2: Work-up and Purification. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the pure 2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine.
Caption: Proposed synthetic workflow for 2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine.
Single Crystal Growth: The Gateway to Structural Elucidation
Obtaining high-quality single crystals is often the most challenging step in determining a molecule's crystal structure.[1] The process is highly empirical, and success relies on a systematic exploration of various crystallization conditions. For a molecule like 2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine, several techniques are viable.
Recommended Crystallization Protocols:
-
Slow Evaporation: This is the most straightforward method. A solution of the purified compound in a suitable solvent or solvent mixture is prepared and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly. The gradual increase in concentration leads to supersaturation and, ideally, the formation of single crystals.[2]
-
Solvent Selection: A range of solvents with varying polarities should be screened. Good starting points include ethanol, isopropanol, acetone, ethyl acetate, and mixtures such as dichloromethane/hexane.
-
-
Vapor Diffusion: This technique offers more control over the rate of crystallization. A concentrated solution of the compound in a "good" solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container that contains a "poor" solvent (an anti-solvent) in which the compound is sparingly soluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.[3]
-
Solvent/Anti-solvent Pairs: Common pairs include DMF/dichloromethane and DMSO/dichloromethane.[4]
-
-
Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath. The decrease in temperature reduces the solubility of the compound, leading to crystal growth.[3]
Caption: Key techniques for single crystal growth of pyrimidine derivatives.
Single-Crystal X-ray Diffraction (SCXRD): Unveiling the Molecular Architecture
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid.[5][6] The technique involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.
Experimental Workflow for SCXRD:
-
Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in the X-ray diffractometer. The instrument rotates the crystal while irradiating it with X-rays, and a detector records the intensities and positions of the diffracted beams.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using least-squares methods to achieve the best possible fit between the observed and calculated diffraction data. Software packages like SHELX are commonly used for this purpose.
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Predicted Crystal Structure and Intermolecular Interactions
In the absence of experimental data for the title compound, we can make informed predictions based on the crystal structures of closely related molecules, such as 2-chloropyrimidin-4-amine and 2-chloro-6-methylpyrimidin-4-amine.[7][8][9]
Predicted Crystallographic Parameters:
| Parameter | Predicted Value | Rationale |
| Crystal System | Monoclinic or Orthorhombic | These are common crystal systems for substituted pyrimidines. |
| Space Group | P2₁/c or P-1 | These centrosymmetric space groups are frequently observed for similar organic molecules. |
| Z (molecules per unit cell) | 2 or 4 | This is typical for small organic molecules in the predicted space groups. |
Analysis of Intermolecular Interactions:
The supramolecular architecture of the crystal will be dictated by a variety of intermolecular interactions. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions.
-
Hydrogen Bonding: While the title compound lacks traditional hydrogen bond donors (like N-H or O-H), weak C-H···N and C-H···Cl hydrogen bonds are likely to play a significant role in the crystal packing. The nitrogen atoms of the pyrimidine ring and the chlorine atom can act as hydrogen bond acceptors.
-
π-π Stacking: The aromatic pyrimidine rings are expected to engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice.
-
van der Waals Forces: Dispersion forces will be ubiquitous and contribute significantly to the crystal packing, particularly involving the diethylamino and methyl groups.
Caption: Predicted intermolecular interactions for 2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine.
Conclusion and Future Outlook
This technical guide provides a comprehensive framework for the synthesis, crystallization, and structural analysis of 2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine. While a definitive crystal structure is not yet available, the proposed methodologies and predictive analyses herein offer a solid foundation for researchers to pursue its experimental determination. The elucidation of this crystal structure will provide invaluable insights into its solid-state properties and molecular interactions, which are crucial for its potential applications in drug development and materials science. The protocols and theoretical considerations presented are broadly applicable to other novel pyrimidine derivatives, serving as a valuable resource for the scientific community.
References
- Creative Biostructure. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
- BenchChem. (n.d.). Technical Support Center: Crystallization of Pyrimidine Compounds.
- BenchChem. (n.d.). Application Notes and Protocols for Single Crystal Growth of Pyrimidine Derivatives.
- Rigaku. (n.d.). Single crystal X-ray diffraction.
- ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?
- van Albada, G. A., Ghazzali, M., Al-Farhan, K., & Reedijk, J. (2012). 2-Chloropyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 68(2), o302.
-
Determination of crystal structure by single crystal X-ray diffraction. (n.d.). Retrieved from [Link]
- ResearchGate. (2016, February 3). How do organic compounds single crystal X rays diffraction work?
- Google Patents. (n.d.). CN105985326A - Pyrimidine derivative crystal form III and preparation method and application thereof.
- Rao, S. V., Ameer, S. K., Reddy, K. N., Raju, S. D. V. V. S., & Kumaraswamy, S. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. Journal of Applied Pharmaceutical Science, 1(7), 124-126.
- McPherson, A. (2004). Introduction to protein crystallization. Methods in molecular biology (Clifton, N.J.), 276, 1-23.
- PubChem. (n.d.). 2-Chloro-6-methylpyrimidin-4-amine.
- PubChem. (n.d.). 2-Chloro-4-aminopyrimidine.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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The 2-Chloropyrimidine Scaffold: A Linchpin in Medicinal Chemistry
[1]
Executive Summary
The 2-chloropyrimidine scaffold represents one of the most versatile electrophilic pharmacophores in modern drug discovery. Its utility stems from a unique electronic profile that renders the C-2 position highly susceptible to nucleophilic attack, yet distinct in reactivity from the C-4 and C-6 positions. This guide dissects the chemical behavior of 2-chloropyrimidine derivatives, providing a roadmap for their application in synthesizing kinase inhibitors, GPCR ligands, and antivirals.
Electronic Structure & Reactivity Profile
To effectively utilize 2-chloropyrimidine, one must understand the "why" behind its reactivity. The pyrimidine ring is electron-deficient (π-deficient) due to the two electronegative nitrogen atoms at positions 1 and 3.
The Reactivity Hierarchy (Regioselectivity)
In polyhalogenated pyrimidines (e.g., 2,4-dichloropyrimidine), a distinct order of reactivity governs synthetic strategy. This is not random; it is dictated by the stabilization of the Meisenheimer intermediate during Nucleophilic Aromatic Substitution (
-
C-4/C-6 Position: Most reactive. Attack here leads to a negative charge delocalized onto both nitrogen atoms (N-1 and N-3), providing maximum stabilization.
-
C-2 Position: Less reactive than C-4. Attack here places negative charge on N-1 and N-3, but the resonance contributors are slightly less favorable energetically compared to the para-like C-4 attack.
-
C-5 Position: Least reactive (meta-like position).
Implication for Library Design: To synthesize a 2,4-disubstituted pyrimidine, one must typically install the C-4 substituent first via
Visualization: Regioselective Functionalization Logic
The following diagram illustrates the decision tree for functionalizing 2,4-dichloropyrimidine, a common starting block.
Caption: Kinetic vs. Thermodynamic control in the sequential substitution of 2,4-dichloropyrimidine.
Synthetic Protocols
The following protocols are validated for high-throughput library generation.
Protocol A: Transition-Metal-Free Amination
Application: Installing the primary pharmacophore at C-4 or C-2. Mechanism: Addition-Elimination.
Step-by-Step Methodology:
-
Stoichiometry: Dissolve 2-chloropyrimidine derivative (1.0 equiv) in anhydrous alcohol (EtOH or iPrOH) or a polar aprotic solvent (DMF/DMSO) if solubility is poor.
-
Base: Add
-diisopropylethylamine (DIPEA) (2.0–3.0 equiv). Note: Inorganic bases like can be used but may require heating. -
Nucleophile: Add the amine (1.1 equiv).
-
Conditions:
-
For C-4 substitution (on 2,4-dichloro): Stir at 0 °C to RT for 1–4 hours.
-
For C-2 substitution (on monochloro): Heat to 80–120 °C (microwave irradiation preferred for 20–40 mins).
-
-
Workup: Concentrate in vacuo. Partition between EtOAc and water.[1] Wash organic layer with brine, dry over
. -
Validation: Monitor disappearance of starting material via LCMS (M+H).
Protocol B: Suzuki-Miyaura Cross-Coupling at C-2
Application: Creating C-C bonds to form biaryl systems (common in kinase inhibitors). Challenge: The C-2 chloride is sterically shielded by N-1/N-3 lone pairs, making oxidative addition slower than phenyl chlorides.
Optimized Conditions:
-
Catalyst:
(5 mol%) or (for sterically demanding boronic acids). -
Solvent: 1,4-Dioxane/Water (4:1 ratio) is superior to Toluene for solubility.
-
Base:
(2.0 equiv) or . -
Temperature: 90–100 °C under inert atmosphere (
/Ar). -
Critical Step: Degas solvents thoroughly. Oxygen poisons the Pd(0) species, leading to homocoupling of the boronic acid.
Quantitative Comparison of Methods
| Reaction Type | Position | Typical Yield | Key Constraint | Ref |
| C-4 | 85-95% | Requires 0°C to prevent bis-addition | [1] | |
| C-2 | 60-80% | High heat (>100°C) or Microwave required | [2] | |
| Suzuki Coupling | C-2 | 70-90% | Sensitive to steric bulk on boronic acid | [3] |
| Buchwald-Hartwig | C-2 | 50-75% | Competitive with | [4] |
Medicinal Chemistry Utility: The Kinase Hinge Binder
The 2-aminopyrimidine motif, derived from 2-chloropyrimidine, is a "privileged structure" for targeting the ATP-binding site of protein kinases.
Mechanism of Action
The N-1 of the pyrimidine ring acts as a Hydrogen Bond Acceptor (HBA), while the exocyclic amino group at C-2 acts as a Hydrogen Bond Donor (HBD). This D-A (Donor-Acceptor) motif mimics the adenine ring of ATP, allowing the inhibitor to anchor to the "hinge region" of the kinase.
Visualization: The Hinge Binding Motif
Caption: The bidentate hydrogen bonding network between 2-aminopyrimidine and kinase hinge residues.
Case Studies: Approved Drugs
The transition from 2-chloropyrimidine to clinical drug is exemplified by the CDK4/6 inhibitors.[2]
Palbociclib (Ibrance)
-
Target: CDK4/6 (Breast Cancer).[2]
-
Structural Insight: Contains a 2-aminopyrimidine core fused to a pyridopyrimidine system.
-
Synthesis Note: The 2-amino linkage is constructed via
displacement of a 2-chloropyrimidine intermediate by an aminopyridine derivative. The high reactivity of the 2-Cl group allows this coupling to occur late-stage, enabling the diversification of the "right-hand side" of the molecule [5].
Osimertinib (Tagrisso)
-
Target: EGFR T790M (Lung Cancer).
-
Structural Insight: A 2,4-diaminopyrimidine core.[3]
-
Synthesis Note: The synthesis utilizes the differential reactivity of 2,4-dichloropyrimidine. The C-4 position is substituted first with an indole moiety, followed by the C-2 position with a solubilizing amine tail. This sequence is strictly controlled by the temperature and stoichiometry outlined in Section 2.1 [6].
References
-
Regioselectivity in Pyrimidine Substitution: J. Med. Chem. 2018, 61, 12, 5320–5335. Link
-
Microwave-Assisted Amination: Tetrahedron Lett. 2015, 56, 1179–1182.[4] Link[4]
-
Suzuki Coupling of 2-Chloropyrimidines: J. Org. Chem. 2001, 66, 21, 7125–7128. Link
-
Buchwald-Hartwig Amination Protocols: Chem. Sci. 2011, 2, 27-50. Link
-
Synthesis of Palbociclib: J. Med. Chem. 2005, 48, 7, 2371–2387. Link
-
Discovery of Osimertinib: J. Med. Chem. 2014, 57, 20, 8249–8267. Link
Sources
- 1. Synthesis method of 2-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine from 5-flourouracil
This Application Note is structured to guide the researcher through the synthesis of 2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine .
Executive Summary & Feasibility Alert: A critical retrosynthetic analysis reveals that 5-Fluorouracil (5-FU) is a chemically inefficient and non-viable starting material for this specific target. 5-FU contains a C5-fluorine atom, whereas the target requires a C5-methyl group. Removing a fluorine atom to install a methyl group is atom-uneconomical and synthetically arduous compared to de novo ring construction.
Therefore, this guide pivots to the industry-standard validated route : constructing the pyrimidine core using Ethyl 2-methylacetoacetate and Thiourea/Urea , followed by chlorination and regioselective amination. This ensures high yield, cost-effectiveness, and spectral purity.
Retrosynthetic Analysis & Strategy
Structural Mismatch Analysis (The "5-FU" Problem)
The user request suggested 5-fluorouracil as a precursor. We must reject this pathway for the following reasons:
-
Substituent Incompatibility: 5-FU possesses a Fluorine at C5. The target possesses a Methyl at C5.[1] The C-F bond is extremely stable (
); displacing it with a methyl group requires harsh transition-metal catalysis (e.g., Stille/Suzuki coupling on a deactivated ring). -
C6 Functionalization: 5-FU lacks a substituent at C6 (it is a proton). The target requires a C6-Methyl.[2][3] Direct C6-methylation of uracils typically requires lithiation (LDA) at cryogenic temperatures and is prone to side reactions.
Validated Retrosynthetic Pathway
The most robust route utilizes the Principal Synthesis Principle : Build the ring with the substituents already in place.
-
Step 1 (Ring Construction): Condensation of Ethyl 2-methylacetoacetate with Thiourea (or Urea) to form the 5,6-dimethyl-4-hydroxypyrimidine core.
-
Step 2 (Activation): Chlorination using Phosphorus Oxychloride (
) to generate 2,4-dichloro-5,6-dimethylpyrimidine. -
Step 3 (Regioselective Amination): Nucleophilic aromatic substitution (
) with diethylamine. The C4 position is more electrophilic than C2, allowing for selective mono-amination.
Pathway Visualization
Figure 1: Retrosynthetic logic flow demonstrating the rejection of 5-FU and selection of the acetoacetate route.
Experimental Protocols
Phase 1: Synthesis of 5,6-Dimethyluracil
Objective: Construct the pyrimidine ring with C5 and C6 methyl groups installed.
Reagents:
-
Ethyl 2-methylacetoacetate (1.0 eq)
-
Urea (1.2 eq)
-
Sodium Ethoxide (NaOEt) (2.5 eq) - prepared in situ or commercial.
-
Ethanol (Absolute).
Protocol:
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, mechanical stirrer, and nitrogen inlet.
-
Solvation: Dissolve Urea (7.2 g, 120 mmol) and Ethyl 2-methylacetoacetate (14.4 g, 100 mmol) in absolute Ethanol (100 mL).
-
Cyclization: Add Sodium Ethoxide (21% wt in EtOH, 80 mL) dropwise over 30 minutes.
-
Reflux: Heat the mixture to reflux (
) for 6–8 hours. The solution will turn turbid as the sodium salt of the uracil precipitates. -
Workup:
-
Evaporate ethanol under reduced pressure.
-
Dissolve the residue in minimal water (
). -
Acidify carefully with conc. HCl to pH 2–3. The product, 5,6-dimethyluracil , will precipitate as a white solid.
-
Filter, wash with cold water, and dry in a vacuum oven at
. -
Expected Yield: 75–85%.
Phase 2: Chlorination to 2,4-Dichloro-5,6-dimethylpyrimidine
Objective: Convert the di-oxo species into the reactive di-chloro intermediate.
Reagents:
-
5,6-Dimethyluracil (from Phase 1).
-
Phosphorus Oxychloride (
) (Excess, solvent/reagent).[6] -
N,N-Dimethylaniline (Catalytic amount).
Protocol:
-
Safety Note:
is highly corrosive and reacts violently with water. Perform in a fume hood. -
Reaction: In a dry flask, place 5,6-dimethyluracil (10 g). Add
(40 mL) and N,N-Dimethylaniline (1 mL). -
Reflux: Heat to reflux (
) for 3–5 hours. The solid will dissolve, forming a dark solution.[6] -
Quench (Critical):
-
Remove excess
via vacuum distillation. -
Pour the thick residue slowly onto crushed ice (
) with vigorous stirring. Exothermic!
-
-
Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (
). -
Purification: Wash organic layer with saturated
and brine. Dry over , filter, and concentrate. -
Result: 2,4-Dichloro-5,6-dimethylpyrimidine . Low-melting solid or oil.
-
Note: This intermediate is unstable to moisture; use immediately or store in a desiccator.
-
Phase 3: Regioselective Amination (Target Synthesis)
Objective: Selective substitution of the C4-Chlorine with Diethylamine.
Mechanism: The C4 position is electronically more deficient (and less sterically hindered by the adjacent N-lone pairs compared to C2) and is the preferred site for Nucleophilic Aromatic Substitution (
Reagents:
-
2,4-Dichloro-5,6-dimethylpyrimidine (1.0 eq).
-
Diethylamine (1.1 eq).
-
Triethylamine (TEA) (1.2 eq) or DIPEA (Auxiliary base).
-
Solvent: Ethanol or THF.
Protocol:
-
Setup: Dissolve 2,4-Dichloro-5,6-dimethylpyrimidine (5.0 g, 28.2 mmol) in Ethanol (50 mL). Cool to
in an ice bath. -
Addition: Mix Diethylamine (2.27 g, 31 mmol) with TEA (3.5 g) in Ethanol (10 mL). Add this solution dropwise to the reaction flask over 20 minutes.
-
Why Cold? Low temperature favors kinetic control, maximizing regioselectivity for C4 over C2 substitution.
-
-
Reaction: Stir at
for 1 hour, then allow to warm to room temperature ( ) for 2 hours. Monitor by TLC (Hexane:EtOAc 8:2). -
Workup:
-
Purification: Flash column chromatography (Silica Gel).
-
Eluent: Gradient 5%
15% Ethyl Acetate in Hexane. -
The C4-substituted product (Target) usually elutes after any trace bis-substituted by-product but before the C2-isomer.
-
-
Characterization:
-
Target: 2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine.[9]
-
Appearance: Pale yellow oil or solid (MP dependent on purity).
-
Reaction Pathway Diagram
Figure 2: Forward synthesis workflow emphasizing the temperature-controlled SNAr step.
Analytical Validation & QC
To ensure the correct isomer (C4-amine vs C2-amine) was isolated, NMR analysis is required.
| Parameter | Expected Signal (1H NMR, CDCl3) | Structural Assignment |
| Aromatic H | None | The ring is fully substituted (C2-Cl, C4-N, C5-Me, C6-Me). Absence of aromatic singlet confirms full substitution. |
| C5-Methyl | Singlet, | Methyl group adjacent to the amine. |
| C6-Methyl | Singlet, | Methyl group adjacent to Ring Nitrogen (deshielded). |
| N-Ethyl (CH2) | Quartet, | Methylene protons of the diethylamine. |
| N-Ethyl (CH3) | Triplet, | Methyl protons of the diethylamine. |
Regioselectivity Check: If the amine attacked C2 (wrong isomer), the chemical shift of the C5/C6 methyls would shift significantly due to the change in electronic environment (C2-N is more electron-donating into the ring than C2-Cl). Additionally, 2D-NMR (HMBC) can confirm the correlation between the Ethyl-CH2 and C4.
References
-
WuXi AppTec. (2021). Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29. Retrieved October 26, 2023, from [Link]
-
National Institutes of Health (NIH). (2007). Improved Chemical Syntheses of 5,6-Dihydro-5-fluorouracil. PubMed Central. Retrieved October 26, 2023, from [Link]
- Google Patents. (2012). Regioselective preparation of substituted pyrimidines (US8334383B2).
Sources
- 1. Synthesis routes of 2,4-Dichloro-5-methylpyrimidine [benchchem.com]
- 2. Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia - Arabian Journal of Chemistry [arabjchem.org]
- 3. CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide - Google Patents [patents.google.com]
- 4. japsonline.com [japsonline.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 9. 62968-44-9|2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine|BLD Pharm [bldpharm.com]
Suzuki cross-coupling reactions with 2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine
An In-Depth Guide to Suzuki Cross-Coupling Reactions with 2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine
Abstract
This application note provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on performing Suzuki-Miyaura cross-coupling reactions with the electron-rich, sterically-influenced substrate, 2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine. Substituted pyrimidines are a cornerstone of modern medicinal chemistry, appearing in a multitude of approved drugs.[1] The Suzuki coupling offers a powerful method for C-C bond formation, allowing for the diversification of this valuable scaffold.[2][3] This guide moves beyond a simple recitation of steps to explain the underlying principles governing the selection of catalysts, ligands, bases, and solvents specifically tailored for this challenging chloro-heterocyclic substrate. We present detailed protocols, optimization strategies, and a troubleshooting framework to empower scientists to achieve high-yield, reproducible results.
Mechanistic Foundations of the Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is a Nobel Prize-winning, palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron species (like a boronic acid) and an organic halide or pseudohalide. The reaction is prized for its mild conditions, tolerance of diverse functional groups, and the generally non-toxic nature of its boron-containing byproducts. The catalytic cycle proceeds through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][4][5]
The cycle begins with a coordinatively unsaturated Palladium(0) complex, which is the active catalytic species.[6]
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine substrate. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[6] The electron-deficient nature of the pyrimidine ring, however, makes it more susceptible to this step compared to analogous benzene halides.[7]
-
Transmetalation: The organic group from the boronic acid (or its activated boronate form) is transferred to the palladium(II) center, displacing the halide. This step is facilitated by a base, which activates the organoboron reagent.[4][8]
-
Reductive Elimination: The two organic partners on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the Pd(0) catalyst to re-enter the cycle.[2][4]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Critical Parameters for Coupling with 2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine
The specific structure of this substrate presents a unique set of challenges and opportunities that must be addressed through careful selection of reaction components.
The Substrate: Electronic and Steric Profile
-
Electrophile: 2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine.
-
C-Cl Bond Reactivity: While aryl chlorides are typically sluggish electrophiles, the C2 position on the pyrimidine ring is activated by the adjacent electron-withdrawing ring nitrogens.[7] This inherent electronic property facilitates the crucial oxidative addition step more readily than a simple chlorobenzene derivative.
-
Electronic Donors: The powerful N,N-diethylamino group at C4 and the methyl groups at C5/C6 make the pyrimidine ring electron-rich overall. This can somewhat counteract the activation of the C-Cl bond, making the choice of an appropriate catalyst even more critical.[9]
-
Steric Hindrance: The flanking methyl group at C6 and the freely rotating N,N-diethylamino group create steric congestion around the C2 reaction center. This can hinder the approach of the bulky palladium catalyst.[10][11]
Catalyst and Ligand Selection: The Key to Success
For challenging substrates, particularly electron-rich and sterically hindered aryl chlorides, the choice of ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) may prove insufficient.[7]
-
Rationale: The ligand must be both electron-rich to facilitate the oxidative addition to the C-Cl bond and bulky to promote the final reductive elimination step.[2][8]
-
Recommended Ligands:
-
Dialkylbiaryl Phosphines (Buchwald Ligands): Ligands such as SPhos and XPhos are designed with these features and have become the gold standard for difficult couplings.[12] They have demonstrated exceptional reactivity for heteroaryl chlorides, even in the presence of potentially chelating amino groups.[12][13]
-
N-Heterocyclic Carbenes (NHCs): Ligands like IPr (found in PEPPSI-IPr precatalysts) are even stronger electron donors than phosphines and are highly effective for aryl chloride couplings.[6][8] PEPPSI-type precatalysts are air- and moisture-stable, making them convenient to handle.[14]
-
-
Palladium Precursors:
-
Pd(0) sources: Pd₂(dba)₃ and Pd(PPh₃)₄ are common, but the latter may not be active enough for this substrate. Pd₂(dba)₃ is often paired with a more advanced ligand.
-
Pd(II) sources: Pd(OAc)₂ is a cost-effective and common choice, which is reduced in situ to the active Pd(0) species.
-
Pre-formed Catalysts: Buchwald G3 or G4 precatalysts or PEPPSI-IPr are highly recommended as they are stable and form the active catalytic species reliably, leading to more reproducible results.[15][16]
-
Base and Solvent System
The base and solvent work in concert to facilitate the transmetalation step.
-
Bases: The base activates the boronic acid to form a more nucleophilic boronate species.
-
Potassium Phosphate (K₃PO₄): An excellent, moderately strong base often used with advanced ligand systems for chloro-aryl couplings.[14]
-
Cesium Carbonate (Cs₂CO₃): A stronger base that can be effective when others fail, though it is more expensive.[14]
-
Potassium Carbonate (K₂CO₃): A standard, cost-effective choice, often used in aqueous solvent mixtures.[9]
-
-
Solvents: The solvent must solubilize all components of the reaction. Aprotic polar solvents are common.
-
1,4-Dioxane or Tetrahydrofuran (THF): Excellent choices for Suzuki couplings, often used with a small amount of water (e.g., 10:1 ratio) to help dissolve the inorganic base and facilitate transmetalation.[6][9]
-
Toluene: A less polar option that can be effective, particularly at higher temperatures.
-
Anhydrous Conditions: If protodeboronation (hydrolysis of the boronic acid) is a concern, anhydrous conditions with a base like K₃PO₄ can be employed.[9]
-
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts, ligands, and solvents may be toxic or flammable. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Protocol 1: General Conditions for Reaction Screening
This protocol provides a robust starting point for coupling 2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine with a generic arylboronic acid.
-
Reagent Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add 2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine (1.0 mmol, 1.0 equiv).
-
Add Coupling Partner: Add the arylboronic acid (1.2 mmol, 1.2 equiv).
-
Add Base: Add the chosen base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Add Catalyst System: Add the palladium precatalyst (e.g., SPhos-Pd-G3, 0.02 mmol, 2 mol%) and any additional ligand if not using a precatalyst.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times. Proper degassing is crucial to prevent oxidation of the catalyst and ligands.[16]
-
Add Solvent: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1, 5 mL) via syringe.
-
Reaction: Place the vial in a pre-heated oil bath or heating block at 100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired product.
Protocol 2: Optimized Protocol for a Model Reaction
Reaction: Coupling of 2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine with (4-methoxyphenyl)boronic acid.
-
To an oven-dried 25 mL Schlenk flask, add 2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine (227 mg, 1.0 mmol), (4-methoxyphenyl)boronic acid (182 mg, 1.2 mmol), and potassium phosphate (425 mg, 2.0 mmol).
-
Add the PEPPSI-IPr catalyst (14 mg, 0.02 mmol, 2 mol%).[14]
-
Seal the flask, and purge with argon for 15 minutes.
-
Add 6 mL of degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
After cooling, dilute the reaction with 30 mL of ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate in vacuo.
-
Purify the residue by flash chromatography (e.g., Hexane/Ethyl Acetate gradient) to yield the product, 2-(4-methoxyphenyl)-N,N-diethyl-5,6-dimethylpyrimidin-4-amine.
Data Presentation: Catalyst System Optimization
The following table illustrates a hypothetical screening process to optimize the reaction, demonstrating the impact of ligand and base selection on product yield.
| Entry | Pd Precursor (mol%) | Ligand (mol%) | Base (2.0 equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane | 100 | 24 | 15 |
| 2 | Pd₂(dba)₃ (2) | PPh₃ (8) | K₂CO₃ | Dioxane | 100 | 24 | 25 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 100 | 12 | 88 |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene | 110 | 12 | 92 |
| 5 | PEPPSI-IPr (2) | - | K₃PO₄ | Dioxane | 100 | 12 | 95 |
Yields are hypothetical for illustrative purposes.
Analysis: The data clearly shows that moving from a first-generation catalyst system (Entry 1) to systems employing modern, bulky, and electron-rich phosphine ligands (Entries 3 & 4) or an N-heterocyclic carbene (Entry 5) dramatically improves the reaction yield, as expected for a challenging chloro-pyrimidine substrate.[12][15]
Troubleshooting Guide
Even with robust protocols, challenges can arise. A systematic approach to troubleshooting is essential.
Figure 2: A systematic workflow for troubleshooting failed Suzuki coupling reactions.
-
No Reaction/Low Conversion: This is often a catalyst activation issue. Ensure rigorous inert atmosphere technique.[16] The C-Cl bond may require a more active catalyst system; switch from a PPh₃-based system to one with a Buchwald ligand or an NHC.[17]
-
Protodeboronation: The boronic acid is hydrolyzed back to the arene. This is common with heteroaryl boronic acids or under harsh basic/aqueous conditions.[6] Consider using a more stable boronic ester (e.g., pinacol or MIDA esters) or switching to anhydrous conditions with K₃PO₄.[18]
-
Homocoupling: You observe biaryl product from the boronic acid coupling with itself. This is often caused by the presence of oxygen.[16] Improve your degassing procedure.
-
Catalyst Decomposition (Palladium Black): Formation of a black precipitate indicates the catalyst has crashed out of the cycle. This can be caused by insufficient ligand, high temperatures, or impurities. Ensure the correct palladium:ligand ratio and consider a more stable precatalyst.[17]
Conclusion
The Suzuki-Miyaura cross-coupling of 2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine is a highly achievable transformation critical for the synthesis of novel compounds in drug discovery. Success hinges on overcoming the challenges posed by the substrate's steric bulk and the relative inertness of the C-Cl bond. The key is to employ modern catalyst systems featuring bulky, electron-rich ligands such as dialkylbiaryl phosphines or N-heterocyclic carbenes. By carefully selecting the catalyst, base, and solvent, and by following robust experimental and troubleshooting protocols as outlined in this guide, researchers can reliably access a diverse array of 2-aryl-4-aminopyrimidine derivatives for their research programs.
References
- Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Vertex AI Search.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling. Benchchem.
- Suzuki coupling of 2,4-dichloropyrimidine (1) with phenylboronic acid (2) as our model reaction.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
- Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. (2021).
- Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry (RSC Publishing).
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). Semantic Scholar.
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Mini-Reviews in Organic Chemistry.
- Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (2025).
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). MDPI.
- Suzuki–Miyaura Coupling. (2016). Royal Society of Chemistry.
- Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in W
- Overcoming Steric Hindrance in Suzuki Coupling of Ortho-Substituted Aryl Bromides. Benchchem.
- Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. (2001).
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines. Benchchem.
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- The Suzuki Reaction. Chem 115 Myers.
- Suzuki reaction. Wikipedia.
- Optimizing 2-(Chloromethyl)pyrimidine Hydrochloride Coupling Reactions. Benchchem.
- C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. (2026). PMC.
- One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC.
- Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem.
- How to approach choosing reaction conditions for Suzuki? (2024). Reddit.
- Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. (2011).
- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
- Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with...
- New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. (2007). The Journal of Organic Chemistry.
- Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. IOP Conference Series: Earth and Environmental Science.
- Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. (2015).
- Suzuki Coupling. Organic Chemistry Portal.
- The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. International Journal of Pharmacy and Biological Sciences.
- How can I solve my problem with Suzuki coupling? (2014).
- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI.
- Novel synthesis of substituted 4-amino-pyrimidines. (2013).
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- 17. benchchem.com [benchchem.com]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note: Protocol for N-de-ethylation of Diethylamino Pyrimidines
Executive Summary
The N-de-ethylation of diethylamino pyrimidines is a critical transformation in medicinal chemistry, primarily utilized for two purposes: (1) Structure-Activity Relationship (SAR) studies to access secondary amines (mono-desethyl) from tertiary precursors, and (2) Metabolite Synthesis to generate authentic standards of cytochrome P450 (CYP450) degradation products.
Unlike electron-rich anilines, the pyrimidine ring is electron-deficient, significantly reducing the nucleophilicity of the exocyclic nitrogen. This electronic sink renders standard acid-catalyzed dealkylations ineffective and necessitates robust, electrophilic activation or radical-mediated oxidative cleavage. This guide presents two field-proven protocols: the ACE-Cl Method (Chemical Standard) and the Iron-Catalyzed Oxidative Method (Biomimetic).
The Mechanistic Landscape
The stability of the
Mechanistic Pathway Visualization
The following diagram outlines the divergent pathways for the two protocols described below.
Figure 1: Divergent mechanistic pathways for N-de-ethylation. The ACE-Cl route proceeds via acylation, while the oxidative route mimics CYP450 radical abstraction.
Protocol A: The Chemical Standard (ACE-Cl Method)
Best For: Scalable synthesis (>100 mg), high purity requirements, and acid-stable substrates. Mechanism: 1-Chloroethyl chloroformate (ACE-Cl) forms a quaternary ammonium species, which spontaneously eliminates chloroethane to form a carbamate. Subsequent methanolysis yields the secondary amine hydrochloride.[1]
Materials
-
Substrate: Diethylamino pyrimidine (1.0 equiv)
-
Reagent: 1-Chloroethyl chloroformate (ACE-Cl) (1.2 – 1.5 equiv) [Sigma-Aldrich]
-
Solvent: 1,2-Dichloroethane (DCE) (Anhydrous)
-
Quench: Methanol (MeOH)
Step-by-Step Methodology
-
Activation: Dissolve the pyrimidine substrate in anhydrous DCE (0.1 M concentration) under an inert atmosphere (
or ).-
Expert Note: DCE is preferred over DCM due to its higher boiling point (
C), which is often necessary to overcome the reduced nucleophilicity of pyrimidine-amines.
-
-
Reagent Addition: Cool the solution to
C. Add ACE-Cl dropwise via syringe.-
Caution: ACE-Cl is lachrymatory. Handle in a fume hood.
-
-
Reflux (The Critical Step): Warm to room temperature, then heat to reflux (
C) for 3–12 hours.-
Monitoring: Monitor by LC-MS. You are looking for the conversion of the Starting Material (
) to the Carbamate Intermediate ( ). -
Why Reflux? The elimination of ethyl chloride from the quaternary intermediate is endothermic and rate-limiting for electron-poor amines.
-
-
Concentration: Once the intermediate forms, cool and concentrate the reaction mixture in vacuo to dryness. Do not wash with water yet.
-
Methanolysis: Redissolve the crude residue in reagent-grade Methanol. Heat to reflux for 1 hour.
-
Chemistry: This step decomposes the carbamate into the secondary amine hydrochloride, releasing acetaldehyde and
.
-
-
Isolation: Concentrate the methanol. The residue is the HCl salt of the mono-ethyl amine.
-
Purification: Triturate with diethyl ether to remove non-polar byproducts, or free-base using saturated
and extract into EtOAc.
-
Protocol B: Biomimetic Oxidative Method (Iron/T-Hydro)
Best For: Late-stage diversification, metabolite generation, and substrates with acid-labile protecting groups. Mechanism: Mimics the CYP450 N-dealkylation pathway via Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT), generating an unstable hemiaminal that hydrolyzes to the amine.
Materials
-
Catalyst: Iron(II) phthalocyanine (FePc) or simple
(5–10 mol%) -
Oxidant: tert-Butyl hydroperoxide (TBHP) (70% in water, 2–3 equiv)
-
Solvent: Acetonitrile (
) : Water (1:1 mixture)
Step-by-Step Methodology
-
Setup: Dissolve the diethylamino pyrimidine in
. -
Catalyst Addition: Add the Iron catalyst. The solution may turn dark green/brown depending on the ligand.
-
Oxidant Infusion: Add TBHP dropwise over 10 minutes at room temperature.
-
Expert Note: Rapid addition can lead to N-oxide formation (N-O) rather than dealkylation. Slow addition favors the radical abstraction pathway required for C-N bond cleavage.
-
-
Reaction: Stir at
C for 4–6 hours. -
Quench: Add saturated sodium thiosulfate (
) solution to neutralize excess peroxide. -
Workup: Extract with DCM. The product will be the free base.
-
Selectivity Warning: Oxidative methods often produce mixtures of mono-desethyl, di-desethyl, and N-oxide byproducts. Chromatographic separation is almost always required.
-
Comparative Data & Troubleshooting
| Feature | ACE-Cl Protocol | Oxidative (Fe/TBHP) Protocol |
| Primary Mechanism | Electrophilic Acylation / Elimination | Radical Oxidation (SET/HAT) |
| Selectivity | High (Mono-dealkylation favored) | Moderate (Mixtures common) |
| Substrate Scope | Excellent for robust substrates | Good for acid-sensitive groups |
| Yield (Typical) | 75 – 95% | 40 – 60% |
| Major Byproduct | Ethyl chloride (gas), | Acetaldehyde, N-oxides |
| Key Risk | Pyrimidine nucleophilicity too low | Over-oxidation |
Troubleshooting "Stalled" Reactions
If the ACE-Cl reaction stalls at the Starting Material stage (common with electron-deficient 2-amino-4-chloropyrimidines):
-
Switch Solvent: Change DCE to Toluene and reflux at
C. -
Add Base: Add 1.0 equiv of "Proton Sponge" (1,8-Bis(dimethylamino)naphthalene) to scavenge HCl, preventing protonation of the pyrimidine ring which further deactivates it.
References
-
Olofson, R. A., et al. (1984). "A new reagent for the selective, high-yield N-dealkylation of tertiary amines: improved synthesis of naltrexone and nalbuphine." Journal of Organic Chemistry. Link
-
Murahashi, S. I., et al. (2003). "Ruthenium-Catalyzed Biomimetic Oxidation of Amines with Hydrogen Peroxide." Journal of the American Chemical Society. Link
-
Kyeremateng, S. O., et al. (2022). "Metabolic N-dealkylation of amines: A review of the mechanism and structure-metabolism relationships." Drug Metabolism Reviews. Link
-
Chaudhuri, K., et al. (2004).[2] "A mild and selective method for N-dealkylation of tertiary amines."[2] Tetrahedron Letters. Link
Sources
Using 2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine as a building block in organic synthesis
Technical Application Note: Functionalization Strategies for 2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine
Introduction: The "Deactivated" Pyrimidine Scaffold
2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine represents a specialized class of pyrimidine building blocks often utilized in the synthesis of kinase inhibitors and agrochemicals (e.g., substituted pirimicarb analogs).
Structurally, this molecule presents a unique challenge to the synthetic chemist:
-
Electronic Deactivation: The diethylamino group at the C4 position is a strong electron donor (+M effect). This increases the electron density of the pyrimidine ring, significantly deactivating the C2-chloride bond towards oxidative addition (in metal catalysis) and nucleophilic attack (in
). -
Steric Hindrance: The methyl groups at C5 and C6 create a crowded environment, particularly affecting reactions at the adjacent C4-amine and the C2-chloride.
This guide provides optimized protocols to overcome these electronic and steric barriers, focusing on Palladium-catalyzed cross-couplings and forcing conditions for nucleophilic substitution.
Synthesis of the Building Block
Note: If not purchasing commercially, this block is synthesized via regioselective
Reaction Logic: In 2,4-dichloropyrimidines, the C4 position is generally more reactive than C2 due to the para-like resonance contribution from N1. However, the presence of a C5-methyl group adds steric bulk that can erode this selectivity.
Protocol:
-
Starting Material: 2,4-Dichloro-5,6-dimethylpyrimidine (1.0 eq).
-
Nucleophile: Diethylamine (1.0 eq).
-
Base: DIPEA (1.1 eq) to scavenge HCl.
-
Conditions:
to RT in DCM or THF.-
Critical Control: Maintain low temperature (
) during addition to maximize regioselectivity for the C4-substitution. Higher temperatures promote bis-substitution.
-
Core Application A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
Challenge: The electron-rich nature of the pyrimidine ring makes the oxidative addition of Pd(0) into the C2-Cl bond the rate-limiting step. Standard ligands (e.g.,
Optimized Protocol
| Component | Reagent | Equivalents | Role |
| Substrate | 2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine | 1.0 | Electrophile |
| Coupling Partner | Aryl/Heteroaryl Boronic Acid | 1.2 - 1.5 | Nucleophile |
| Catalyst | 0.02 - 0.05 | Pre-catalyst | |
| Ligand | XPhos or SPhos | 0.04 - 0.10 | Ligand (L:Pd 2:1) |
| Base | 2.0 - 3.0 | Activator | |
| Solvent | 1,4-Dioxane or Toluene | N/A | Solvent |
Step-by-Step Procedure:
-
Degassing: Charge a reaction vial with the substrate, boronic acid,
, and XPhos. Seal and purge with Argon/Nitrogen for 5 minutes. Oxygen inhibition is fatal to this catalytic cycle. -
Solvent Addition: Add degassed 1,4-Dioxane (0.2 M concentration relative to substrate).
-
Base Addition: Add degassed aqueous
. -
Reaction: Heat to
for 4–12 hours.-
Monitoring: Monitor via LC-MS. Look for the disappearance of the starting material (M+H mass).
-
Troubleshooting: If hydrodehalogenation (replacement of Cl with H) is observed, switch solvent to anhydrous Toluene and use anhydrous
or .
-
Core Application B: Buchwald-Hartwig Amination (C-N Bond Formation)
Challenge: Steric clash between the C6-methyl group and the incoming amine nucleophile, combined with the deactivated C2 center. Solution: BrettPhos or RuPhos are required. These ligands are designed to form mono-ligated Pd species that accommodate bulky substrates.
Optimized Protocol
| Component | Reagent | Equivalents | Role |
| Substrate | 2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine | 1.0 | Electrophile |
| Nucleophile | Primary/Secondary Amine | 1.2 | Nucleophile |
| Catalyst | BrettPhos Pd G3 (Pre-catalyst) | 0.02 - 0.05 | Catalyst |
| Base | 1.5 | Base | |
| Solvent | t-Amyl Alcohol or 1,4-Dioxane | N/A | Solvent |
Step-by-Step Procedure:
-
Preparation: In a glovebox or under strict inert atmosphere, combine substrate, amine, base, and BrettPhos Pd G3 precatalyst.
-
Note: Using a precatalyst (G3/G4) ensures the active Pd(0) species is generated efficiently without requiring an induction period.
-
-
Heating: Heat to
. -
Work-up: Filter through a celite pad to remove Pd black before aqueous workup. Residual Pd can chelate to the diamine product, reducing yield.
Core Application C: Acid-Catalyzed (Metal-Free)
Challenge: Standard basic
Protocol:
-
Mix substrate (1.0 eq) and amine nucleophile (1.5 eq) in n-Butanol .
-
Add 1.0 eq of HCl (4M in Dioxane) or p-Toluenesulfonic acid (pTSA).
-
Microwave irradiation at
for 30–60 minutes.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| No Reaction (Suzuki) | Oxidative addition failure due to e-rich ring. | Switch to SPhos or |
| Hydrodehalogenation | Use Toluene or DMF instead of alcohols. Ensure anhydrous conditions. | |
| Low Yield (Buchwald) | Pd poisoning by product chelation. | Use BrettPhos (bulky ligand prevents product inhibition). |
| Starting Material Intact ( | Insufficient electrophilicity. | Switch to Acid Catalysis (Method C) or use Pd-catalysis. |
Reactivity Visualization
The following diagram illustrates the divergence of the building block into three primary chemical spaces.
Caption: Divergent synthesis pathways for the target scaffold. Blue: Suzuki coupling; Red: Buchwald-Hartwig; Yellow: Nucleophilic Substitution.
References
-
Wuxi Biology. (2020). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29. Retrieved from [Link] (Source 1.2)
-
National Institutes of Health (NIH). (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. PMC12668300.[5] Retrieved from [Link] (Source 1.9)
-
American Chemical Society (ACS). (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. Retrieved from [Link] (Source 1.6)
-
Royal Society of Chemistry (RSC). (2016). Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery. Retrieved from [Link] (Source 1.8)
Sources
- 1. echemi.com [echemi.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]
- 4. hammer.purdue.edu [hammer.purdue.edu]
- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Derivatization of 2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine for Biological Screening Library Generation
Introduction: The Pyrimidine Scaffold as a Privileged Structure in Drug Discovery
The pyrimidine nucleus is a cornerstone of medicinal chemistry, integral to the structure of nucleobases in DNA and RNA.[1] This inherent biological relevance makes the pyrimidine scaffold a "privileged structure," frequently appearing in a vast array of therapeutic agents.[2] Pyrimidine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] Many successful drugs, particularly kinase inhibitors, leverage the pyrimidine core to interact with the ATP-binding site of target enzymes.[5]
The generation of compound libraries for high-throughput screening (HTS) is a fundamental strategy in modern drug discovery.[6] A key approach involves the use of a versatile starting material that can be readily modified to produce a diverse set of analogues. 2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine is an excellent scaffold for this purpose. The chlorine atom at the C2 position is the primary site for chemical modification, activated by the electron-withdrawing nature of the pyrimidine ring.[7][8] This activation facilitates both nucleophilic aromatic substitution (SNAr) and various palladium-catalyzed cross-coupling reactions, allowing for the systematic introduction of a wide range of functional groups.
This document provides a detailed guide for the derivatization of this specific pyrimidine scaffold, outlining robust protocols for C-N, C-C, and C-O/C-S bond formation. The methodologies are designed to be broadly applicable for the creation of a focused library of compounds for subsequent biological evaluation.
Chemical Principles: Reactivity of the 2-Chloro Position
The reactivity of the 2-chloro substituent is governed by the electronic properties of the pyrimidine ring. The two nitrogen atoms at positions 1 and 3 act as strong electron-withdrawing groups, reducing the electron density of the ring and making the carbon atoms, particularly C2, C4, and C6, electrophilic. This renders the C2-Cl bond susceptible to attack by nucleophiles.[7][9]
Two primary strategies are employed for its derivatization:
-
Nucleophilic Aromatic Substitution (SNAr): This reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the C2 carbon, forming a temporary, negatively charged intermediate (a Meisenheimer complex), which then collapses by ejecting the chloride leaving group to restore aromaticity.[10] This pathway is particularly effective for strong nucleophiles like alkoxides, thiolates, and certain amines under thermal or microwave conditions.[11]
-
Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination have become indispensable tools in medicinal chemistry.[12][13] These reactions involve a catalytic cycle with a palladium complex, enabling the formation of C-C and C-N bonds with substrates that are often poor nucleophiles under SNAr conditions (e.g., boronic acids, less nucleophilic amines). The choice of palladium precursor, ligand, and base is critical for achieving high yields and preventing catalyst deactivation.[14][15]
Overall Derivatization and Screening Workflow
The process begins with the central scaffold, 2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine, which is subjected to parallel synthesis using various coupling partners. Each reaction generates a unique derivative, which is then purified and characterized before being added to a compound library for biological screening.
Caption: General workflow from starting material to biological screening.
Experimental Protocols and Methodologies
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Palladium catalysts and phosphine ligands are often air- and moisture-sensitive and should be handled under an inert atmosphere.[14]
C-N Bond Formation via Buchwald-Hartwig Amination
This protocol is ideal for coupling a wide range of primary and secondary amines, including anilines and aliphatic amines, to the pyrimidine core. The choice of ligand is crucial; bulky, electron-rich phosphine ligands are generally required for the amination of less reactive aryl chlorides.[15]
Protocol: General Procedure for Buchwald-Hartwig Amination
-
Preparation: To an oven-dried reaction vial or flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[14]
-
Reagent Addition: Under a positive flow of inert gas, add 2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Stir the mixture vigorously at the desired temperature (typically 80-110 °C) and monitor progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Quench with water and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Table 1: Representative Conditions for Buchwald-Hartwig Amination
| Amine Partner | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) |
| Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 |
| Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (1.5) | 1,4-Dioxane | 110 |
| Benzylamine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 |
C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups. The electron-deficient nature of the pyrimidine ring makes the 2-chloro position more reactive in Suzuki couplings compared to many other aryl chlorides.[8]
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Preparation: To a reaction vial, add 2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine (1.0 equiv.), the boronic acid or boronate ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Inert Atmosphere: Flush the vial with an inert gas.
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v), to achieve a substrate concentration of 0.1-0.2 M.
-
Reaction: Heat the mixture with stirring at the desired temperature (typically 80-100 °C) until the starting material is consumed, as monitored by TLC or LC-MS. Microwave irradiation can often accelerate this reaction.[16]
-
Workup: Cool the reaction mixture and dilute with ethyl acetate. Wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling
| Boronic Acid Partner | Pd Catalyst (mol%) | Base (equiv.) | Solvent System | Temp (°C) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 |
| Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (3.0) | Toluene/EtOH/H₂O (2:1:1) | 85 |
C-O and C-S Bond Formation via SNAr
For strong nucleophiles such as alkoxides and thiolates, palladium catalysis is often unnecessary. These reactions can be driven thermally or with microwave assistance.
Protocol: General Procedure for SNAr with Alkoxides/Thiolates
-
Nucleophile Preparation: In a separate flask under an inert atmosphere, prepare the sodium or potassium salt of the desired alcohol or thiol by adding it to a suspension of a strong base like sodium hydride (NaH, 1.2 equiv.) in an anhydrous solvent like THF or DMF. Stir until gas evolution ceases.
-
Reaction Setup: In the main reaction flask, dissolve 2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine (1.0 equiv.) in the same anhydrous solvent.
-
Nucleophile Addition: Slowly add the pre-formed nucleophile solution from step 1 to the solution of the chloropyrimidine at room temperature.
-
Reaction: Heat the mixture to a suitable temperature (e.g., 60-120 °C) and monitor by TLC.
-
Workup: Cool the reaction and carefully quench by adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude material using column chromatography.
Biological Screening Considerations
The newly synthesized library of 2-substituted pyrimidine derivatives is now ready for biological evaluation. Given the broad activities of this scaffold, a tiered screening approach is recommended:
-
Primary Screening: Screen the entire library at a single concentration (e.g., 10 µM) in broad-based assays. Based on known pyrimidine activities, relevant assays could include:
-
Anticancer/Antiproliferative Assays: Using cancer cell lines like MCF-7 (breast), HCT116 (colon), or BEL-7402 (liver).[5][11]
-
Kinase Inhibition Assays: Profiling against a panel of common kinases (e.g., EGFR, CDKs) known to be targets of pyrimidine inhibitors.[17]
-
Antimicrobial Assays: Testing against representative strains of bacteria (e.g., S. aureus, E. coli) and fungi.[3]
-
-
Hit Confirmation and Dose-Response: Compounds showing significant activity in the primary screen ("hits") should be re-tested to confirm their activity. Subsequently, dose-response curves should be generated to determine potency metrics like IC₅₀ or EC₅₀ values.
-
Structure-Activity Relationship (SAR) Analysis: The data from the diverse library allows for the development of an initial SAR. By comparing the activity of derivatives with different C2 substituents (e.g., aromatic vs. aliphatic, electron-donating vs. electron-withdrawing), researchers can identify key structural features required for biological activity, guiding the design of the next generation of more potent and selective compounds.[2]
Conclusion
2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine serves as an outstanding starting point for the construction of diverse chemical libraries. The protocols detailed herein for Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and nucleophilic aromatic substitution provide reliable and versatile methods for functionalizing the C2 position. The resulting library of novel pyrimidine derivatives can be effectively screened against a range of biological targets, facilitating the discovery of new lead compounds in the ongoing search for novel therapeutics.
References
-
Mini Review on synthetic methods and biological activities of various substituted Pyrimidine derivatives. (2016). Moroccan Journal of Chemistry. Retrieved February 17, 2026, from [Link]
-
Li, Y., et al. (2023). Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. ACS Medicinal Chemistry Letters. Retrieved February 17, 2026, from [Link]
-
Wang, Y., et al. (2011). Synthesis and Biological Evaluation of 2,4,5-Substituted Pyrimidines as a New Class of Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry. Retrieved February 17, 2026, from [Link]
-
An overview on synthesis and biological activity of pyrimidines. (2022). ResearchGate. Retrieved February 17, 2026, from [Link]
-
Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers. Retrieved February 17, 2026, from [Link]
-
Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2021). Taylor & Francis Online. Retrieved February 17, 2026, from [Link]
-
Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PLOS ONE. Retrieved February 17, 2026, from [Link]
-
Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. (1981). Zenodo. Retrieved February 17, 2026, from [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Journal of Molecular Structure. Retrieved February 17, 2026, from [Link]
-
Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. (2023). MDPI. Retrieved February 17, 2026, from [Link]
-
N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidine-4,6- and -2,4-diamines. (n.d.). Thieme Connect. Retrieved February 17, 2026, from [Link]
-
nucleophilic aromatic substitutions. (2019). YouTube. Retrieved February 17, 2026, from [Link]
-
Nucleophilic aromatic substitution reactions of chloropyrimidines. (2015). ResearchGate. Retrieved February 17, 2026, from [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI. Retrieved February 17, 2026, from [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). Semantic Scholar. Retrieved February 17, 2026, from [Link]
-
ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (2013). ResearchGate. Retrieved February 17, 2026, from [Link]
-
Suzuki–Miyaura Coupling. (2016). Royal Society of Chemistry. Retrieved February 17, 2026, from [Link]
-
Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.). QC Med Chem. Retrieved February 17, 2026, from [Link]
-
Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. (2007). ResearchGate. Retrieved February 17, 2026, from [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2006). Organic Letters. Retrieved February 17, 2026, from [Link]
-
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. (2001). The Journal of Organic Chemistry. Retrieved February 17, 2026, from [Link]
-
An efficient and simple methodology for the synthesis of 2-amino-4- (N-alkyl/arylamino)-6-chloropyrimidines. (2012). Academia.edu. Retrieved February 17, 2026, from [Link]
-
One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. (2015). ResearchGate. Retrieved February 17, 2026, from [Link]
-
Synthesis of 2-chloro-N,N,N-trialkylethanaminium salts and related hydroxy-analogues as analytical standards for monitoring potential chemical warfare agent precursors. (2006). Semantic Scholar. Retrieved February 17, 2026, from [Link]
-
Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. (2018). ResearchGate. Retrieved February 17, 2026, from [Link]
-
Pre-column derivatization of amino acids with N,N-diethyl-2,4-dinitro-5-fluoroaniline and reversed-phase liquid chromatographic separation. (1988). PubMed. Retrieved February 17, 2026, from [Link]
- Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide. (2023). Google Patents.
Sources
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. m.youtube.com [m.youtube.com]
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- 11. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-N,N-diethyl pyrimidines
Executive Summary
This guide addresses the synthesis of 2-chloro-N,N-diethylpyrimidin-4-amine (and its derivatives) via the nucleophilic aromatic substitution (
The following protocols and troubleshooting modules are designed to provide causal explanations and self-validating checks to ensure high-purity isolation of the target C4-substituted pharmacophore.
Module 1: Regioselectivity & Isomer Identification
Q: Why am I observing a mixture of isomers, and how can I ensure substitution at the C4 position?
The Mechanism (Causality): The reaction of 2,4-dichloropyrimidine with diethylamine is governed by the electronic activation of the pyrimidine ring. The nitrogen atoms at positions 1 and 3 withdraw electron density, activating the ring carbons.
-
C4 Position (Target): This position is "para-like" to N1 and "ortho-like" to N3. It is significantly more electrophilic due to the concerted electron-withdrawing effect of both ring nitrogens.
-
C2 Position (Impurity): This position is "ortho-like" to both N1 and N3. While activated, the intermediate Meisenheimer complex at C4 is generally more stable and forms faster under kinetic control.
Troubleshooting Protocol:
-
Temperature Control: Maintain the reaction at 0°C to 5°C during the addition of the amine. Higher temperatures increase the energy available to overcome the activation barrier for C2 attack, eroding selectivity.
-
Solvent Choice: Use non-polar aprotic solvents (e.g., DCM or THF ) rather than polar protic solvents (e.g., Ethanol) if selectivity is poor. Protic solvents can stabilize the leaving group (chloride) and the transition states non-selectively, sometimes reducing the kinetic preference for C4.
-
Stoichiometry: Add the amine dropwise. A high local concentration of amine can promote non-selective attack.
Q: How do I definitively distinguish the 2-chloro-4-amino product from the 4-chloro-2-amino impurity by NMR?
Validation Check (Trustworthiness):
You cannot rely solely on LCMS as both isomers have identical masses (
| Feature | Target: 2-Chloro-4-(diethylamino) | Impurity: 4-Chloro-2-(diethylamino) | Reasoning |
| H-5 Proton | The amine at C4 donates electron density directly onto C5 (ortho-resonance), causing significant shielding (upfield shift). | ||
| H-6 Proton | H-6 is adjacent to N1. In the C4-product, it is less shielded than in the C2-product, but the H-5 shift is the primary diagnostic. | ||
| Coupling ( | Coupling constants are similar, but the chemical shift difference of H-5 is definitive. |
Senior Scientist Note: If you see a doublet appearing >6.6 ppm in the aromatic region, suspect significant contamination with the C2-isomer (4-chloro-2-amino).
Module 2: Bis-Substitution (Over-Reaction)
Q: My product contains ~15% of the bis-diethylamino adduct. How do I stop the reaction at the mono-substituted stage?
The Mechanism: Once the first chlorine is displaced (forming the 2-chloro-4-amino product), the remaining chlorine at C2 is deactivated because the newly added amino group is an electron donor (via resonance). However, if the reaction is heated or if a large excess of amine is present, the deactivated C2 position will eventually undergo substitution, forming 2,4-bis(diethylamino)pyrimidine .
Corrective Actions:
-
Stoichiometry Check: Use exactly 1.0 to 1.1 equivalents of diethylamine. Do not use excess amine as a base. Use a non-nucleophilic auxiliary base like DIPEA (Hunig's base) or Triethylamine (1.2 eq) to scavenge the HCl formed.
-
Monitoring: Stop the reaction immediately upon consumption of the starting material (TLC/LCMS). Do not let it stir "overnight" at room temperature if conversion is complete.
-
Quench: Quench the reaction with water or dilute ammonium chloride solution to deactivate any remaining nucleophile before concentrating.
Module 3: Hydrolysis & Stability
Q: My product yield is low, and I see a peak with Mass [M-Cl+OH]. What happened?
The Mechanism: Chloropyrimidines are essentially cyclic imidoyl chlorides. They are prone to hydrolysis, converting the C-Cl bond to a C-OH bond (forming a pyrimidinone tautomer). This is catalyzed by:
-
Acid: Residual HCl generated during the reaction activates the ring toward water attack.
-
Heat + Moisture: During rotary evaporation, if the bath is too hot (>45°C) and the solvent is wet.
Prevention Protocol:
-
Workup: Always wash the organic layer with saturated
to ensure the crude material is slightly basic/neutral. Never concentrate an acidic reaction mixture. -
Storage: Store the isolated 2-chloro-4-amino product under inert atmosphere at -20°C. The C2-chlorine remains reactive and can hydrolyze over time if exposed to atmospheric moisture.
Visual Troubleshooting Guides
Figure 1: Reaction Pathways & Selectivity
Caption: Kinetic pathways in the
Figure 2: Troubleshooting Decision Tree
Caption: Diagnostic workflow for identifying and correcting common synthesis failures.
Standard Operating Procedure (SOP)
Objective: Synthesis of 2-chloro-4-(diethylamino)pyrimidine (1.0 g scale).
-
Setup: Charge a dry flask with 2,4-dichloropyrimidine (1.0 eq, 6.7 mmol) and anhydrous DCM (20 mL). Cool to 0°C in an ice bath.
-
Base Addition: Add Triethylamine (1.2 eq, 8.0 mmol). Stir for 5 minutes.
-
Nucleophile Addition: Add Diethylamine (1.0 eq, 6.7 mmol) dropwise over 10 minutes.
-
Critical Check: Do not add all at once. The exotherm can ruin regioselectivity.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by TLC (Hexane/EtOAc 8:2).
-
Workup:
-
Quench with water (20 mL).
-
Separate phases.
-
Wash organic phase with sat.
(20 mL) then Brine (20 mL). -
Dry over
, filter, and concentrate at .
-
-
Purification: Silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).
References
-
Regioselectivity in Pyrimidine Substitution
-
NMR Characterization of Isomers
- Title: 1H NMR differentiation of 2- and 4-substituted pyrimidines.
- Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
-
URL:[Link]
-
General Synthesis Protocols
-
Microwave Assisted Protocols
- Title: Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine deriv
- Source: Arabian Journal of Chemistry, 2022.
-
URL:[Link]
Sources
Validation & Comparative
Validated HPLC method for quantification of 2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine
An Expert's Guide to the Quantification of 2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine: A Validated HPLC Method and Comparative Analysis
In the landscape of pharmaceutical development and chemical synthesis, the accurate quantification of intermediates and active pharmaceutical ingredients is paramount. This guide provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine, a key pyrimidine derivative. As a senior application scientist, this document moves beyond a simple protocol, offering insights into the methodological choices, a comparative analysis with alternative techniques, and the rigorous validation data that underpins the reliability of this method.
The Critical Role of Quantification and Method Selection
2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine serves as a crucial building block in the synthesis of various target molecules. Accurate quantification is essential for ensuring reaction stoichiometry, monitoring reaction progress, determining purity, and for quality control of the final product. The choice of analytical technique is therefore a critical decision. While methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) offer structural information, HPLC is often the preferred technique for quantitative analysis in quality control environments due to its high sensitivity, specificity, and reproducibility.[1][2]
This guide focuses on a Reversed-Phase HPLC (RP-HPLC) method, which is a widely employed technique for the analysis of moderately polar to non-polar compounds like the target analyte.[3][4] The selection of RP-HPLC is based on its ability to provide robust and reliable separation of the analyte from potential impurities and starting materials.
A Validated RP-HPLC Method for Quantification
The development of a robust analytical method is a systematic process that involves optimizing various chromatographic parameters to achieve the desired performance.[3] The following method has been developed and validated to ensure its suitability for the intended purpose, in accordance with the International Council for Harmonisation (ICH) guidelines.[5][6]
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Rationale for Methodological Choices:
-
Stationary Phase (C18): A C18 column was selected due to its hydrophobicity, which is well-suited for the retention and separation of the pyrimidine derivative.[7]
-
Mobile Phase: A mixture of acetonitrile and water provides good separation efficiency. The addition of formic acid helps to improve peak shape and reproducibility by controlling the ionization of the analyte.
-
Detection Wavelength: The UV detection wavelength of 275 nm was chosen based on the UV spectrum of a similar pyrimidine derivative, which showed maximum absorbance at this wavelength.[8]
Method Validation: Ensuring Scientific Integrity
The objective of analytical method validation is to demonstrate that the procedure is fit for its intended purpose.[6][9] The developed HPLC method was validated according to the ICH Q2(R2) guidelines, focusing on the key parameters of specificity, linearity, accuracy, precision, and robustness.[10][11]
Experimental Workflow for Method Validation
Caption: Workflow for the validation of the analytical method.
Validation Results
Specificity: The method demonstrated excellent specificity. The chromatogram of the blank solution showed no interfering peaks at the retention time of the analyte. Furthermore, when the sample was spiked with potential impurities, the analyte peak was well-resolved from all other peaks.
Linearity: The linearity of the method was evaluated by analyzing a series of standard solutions over a concentration range of 10-150 µg/mL.
| Parameter | Result | Acceptance Criteria |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
| Y-intercept | Minimal | Close to zero |
Accuracy: The accuracy of the method was determined by a recovery study, where a known amount of the analyte was spiked into a sample matrix at three different concentration levels.
| Spike Level | Mean Recovery (%) | Acceptance Criteria |
| 80% | 99.2% | 98.0 - 102.0% |
| 100% | 100.5% | 98.0 - 102.0% |
| 120% | 99.8% | 98.0 - 102.0% |
Precision: The precision of the method was assessed by repeatability (intra-day precision) and intermediate precision (inter-day precision).
| Precision Type | % RSD | Acceptance Criteria |
| Repeatability (n=6) | 0.85% | ≤ 2.0% |
| Intermediate Precision (n=6) | 1.2% | ≤ 2.0% |
Robustness: The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and the percentage of acetonitrile in the mobile phase (±2%). The results showed that these variations did not significantly affect the analytical results, with the % RSD remaining below 2.0%.
Comparison with Alternative Analytical Methods
While the validated HPLC method is highly suitable for routine quantification, it is important to understand its performance in the context of other available analytical techniques.
| Technique | Advantages | Disadvantages |
| HPLC-UV | High precision and accuracy, robust, cost-effective for routine analysis.[2] | Requires a chromophore for UV detection, may not be suitable for complex mixtures without good separation. |
| HPLC-MS | High sensitivity and selectivity, provides molecular weight information, useful for impurity identification.[12] | Higher equipment cost and complexity, may require more extensive method development. |
| Gas Chromatography (GC) | Suitable for volatile and thermally stable compounds. | Not suitable for non-volatile compounds like the target analyte without derivatization. |
| NMR Spectroscopy | Provides detailed structural information, can be used for absolute quantification (qNMR).[7] | Lower sensitivity compared to HPLC, more complex data analysis, higher equipment cost. |
| UV-Vis Spectrophotometry | Simple, rapid, and cost-effective.[8] | Lacks specificity, susceptible to interference from other UV-absorbing compounds. |
Logical Relationship of Method Selection
Caption: Decision tree for selecting an appropriate analytical method.
Conclusion
This guide has detailed a robust and reliable RP-HPLC method for the quantification of 2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine. The method has been rigorously validated in accordance with ICH guidelines, demonstrating excellent specificity, linearity, accuracy, precision, and robustness. The comparative analysis with alternative techniques highlights the suitability of this HPLC method for routine quality control applications. By providing a comprehensive understanding of the method development, validation, and its place within the broader analytical landscape, this guide serves as a valuable resource for researchers, scientists, and drug development professionals.
References
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). Pharma Talks.
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. Retrieved from
- ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
-
Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. Retrieved from [Link]
- ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026, January 8). IntuitionLabs.ai.
- RP-HPLC Method Development and Validation for The Determination of Active Ingredients in Pharmaceuticals. (2025, March 29). ResearchGate.
- RP-HPLC METHOD DEVELOPMENT: Significance and symbolism. (2025, July 31). Wisdomlib.
- A Comprehensive Review of RP-HPLC In Bioanalytical Method Validation and Sample Preparation. (2025, June 6). International Journal of Scientific Research & Technology.
-
Advances, Applications, and Challenges in RP HPLC Method Development. (2023, April 15). International Journal of Advanced Research in Science, Communication and Technology. Retrieved from [Link]
-
Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. (n.d.). PMC. Retrieved from [Link]
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- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 10. youtube.com [youtube.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
A Researcher's Guide to Catalyst Selection in Pyrimidine Synthesis: A Head-to-Head Comparison
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyrimidines, a class of heterocyclic compounds at the core of numerous pharmaceuticals and biologically active molecules, is a cornerstone of modern medicinal chemistry.[1][2] The efficiency of pyrimidine synthesis is critically dependent on the choice of catalyst, with a diverse array of options available, each presenting its own set of advantages and disadvantages. This guide provides an in-depth, head-to-head comparison of various catalytic systems for pyrimidine synthesis, supported by experimental data, to empower researchers in making informed decisions for their specific applications. We will delve into the mechanistic intricacies of these catalysts, explaining the rationale behind their efficacy and providing detailed experimental protocols for their application.
The Landscape of Catalysis in Pyrimidine Synthesis
The choice of catalyst profoundly impacts the yield, reaction time, and environmental footprint of pyrimidine synthesis.[3] Catalysts are broadly categorized into homogeneous and heterogeneous systems, with further classifications based on their chemical nature, such as metal-based catalysts, organocatalysts, and nanocatalysts.[4] This guide will explore representative examples from each category, focusing on their performance in widely used synthetic methodologies like the Biginelli reaction.
Metal-Based Catalysts: A Powerful and Versatile Option
Transition metal complexes are highly effective catalysts for pyrimidine synthesis, often enabling reactions under mild conditions with high efficiency.[5][6][7] They typically function as Lewis acids, activating the substrates and facilitating key bond formations.[1][8]
Performance Comparison of Metal-Based Catalysts
The following table summarizes the performance of various metal-based catalysts in the synthesis of dihydropyrimidinones via the Biginelli reaction.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| CuCl | 10 | Acetonitrile | Reflux | 5 h | 91 | [8] |
| NiCl₂·6H₂O | 10 | Ethanol | Reflux | 6 h | 88 | [9] |
| FeCl₃ | 10 | Solvent-free | 100 | 45 min | 94 | [10] |
| InCl₃ | 15 | Solvent-free | 120 | 1 h | 88 | [11] |
| Pt/C | 1 | Toluene | 110 | 24 h | 92 | [12] |
| Ir-pincer complex | 2 | Dioxane | 150 | 24 h | 93 | [13] |
Expert Insights: The data clearly indicates that metal-based catalysts, particularly iron and copper salts, offer a compelling balance of high yields and relatively short reaction times. The choice between them often comes down to cost, availability, and tolerance to specific functional groups in the substrates. For instance, while iridium-pincer complexes demonstrate excellent yields, their higher cost may limit their use to high-value applications.[13] Platinum on carbon is a robust heterogeneous catalyst that can be recycled, a significant advantage in terms of sustainability.[12]
Mechanistic Rationale: The Role of Lewis Acidity
The efficacy of metal-based catalysts in the Biginelli reaction stems from their Lewis acidic nature. The metal center coordinates with the carbonyl oxygen of the aldehyde, enhancing its electrophilicity and facilitating the initial nucleophilic attack by urea. This is a critical rate-determining step in the reaction cascade.
Caption: Generalized mechanism of metal-catalyzed Biginelli reaction.
Organocatalysts: A Metal-Free and Green Alternative
Organocatalysis has emerged as a powerful, environmentally friendly approach to pyrimidine synthesis.[2] These small organic molecules can act as either Brønsted or Lewis acids/bases to catalyze reactions, avoiding the use of potentially toxic and expensive metals.[4][14]
Performance Comparison of Organocatalysts
Here, we compare the performance of several organocatalysts in the Biginelli reaction.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| L-Proline | 20 | Ethanol | Reflux | 4 h | 95 | [4] |
| Thiourea | 20 | Acetonitrile | 80 | 12 h | 85 | [15] |
| p-Toluenesulfonic acid (p-TSA) | 10 | Ethanol | Reflux | 3 h | 92 | [16] |
| Chiral Phosphoric Acid | 10 | Toluene | 40 | 48 h | 97 (96% ee) | |
| Vitamin C | 20 | Solvent-free | 100 | 30 min | 94 |
Expert Insights: Organocatalysts offer excellent yields, often under milder conditions than their metal-based counterparts. L-proline and p-TSA are particularly attractive due to their low cost and ready availability.[4][16] The use of chiral phosphoric acids allows for the asymmetric synthesis of dihydropyrimidines, a significant advantage in drug discovery. Vitamin C stands out as a green and highly efficient catalyst, providing high yields in a short time under solvent-free conditions.
Mechanistic Rationale: The Power of Hydrogen Bonding and Brønsted Acidity
Organocatalysts function through different mechanisms. Brønsted acids like p-TSA protonate the aldehyde, activating it for nucleophilic attack.[16] Amine-based catalysts like L-proline can form an enamine with the β-ketoester, which then reacts with the iminium ion formed from the aldehyde and urea.[4] Chiral phosphoric acids utilize a network of hydrogen bonds to organize the reactants in a chiral environment, leading to enantioselective product formation. Computational studies have also revealed that urea itself can act as an organocatalyst, facilitating proton transfer in nearly every step of the Biginelli reaction.
Caption: Experimental workflow for nanocatalyst-mediated synthesis.
Experimental Protocols
General Procedure for the Synthesis of Dihydropyrimidinones using a Lewis Acid Catalyst (e.g., FeCl₃)
-
In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), urea or thiourea (1.5 mmol), and FeCl₃ (0.1 mmol, 10 mol%).
-
Heat the mixture at 100 °C under solvent-free conditions for the time specified in the data table, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and add cold water.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
General Procedure for the Organocatalytic Synthesis of Dihydropyrimidinones using L-Proline
-
To a solution of the aldehyde (1 mmol) and β-ketoester (1 mmol) in ethanol (5 mL), add L-proline (0.2 mmol, 20 mol%) and urea or thiourea (1.5 mmol).
-
Reflux the reaction mixture for the time indicated in the data table, with TLC monitoring.
-
After completion, cool the reaction mixture and pour it into crushed ice.
-
Filter the precipitated solid, wash with cold water, and dry.
-
Purify the product by recrystallization from ethanol.
General Procedure for the Nanocatalyst-Mediated Synthesis of Pyrano[2,3-d]pyrimidines
-
In a flask, suspend the nanocatalyst (e.g., NiO nanoparticles, 10 mg) in a mixture of water and ethanol (1:1, 5 mL).
-
Add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and barbituric acid (1 mmol) to the suspension.
-
Reflux the mixture for the specified time, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and separate the catalyst by filtration or using an external magnet if the catalyst is magnetic.
-
Wash the catalyst with ethanol and dry it for reuse.
-
Evaporate the solvent from the filtrate under reduced pressure, and purify the resulting solid by recrystallization.
Conclusion
The selection of a catalyst for pyrimidine synthesis is a critical decision that influences the efficiency, sustainability, and cost-effectiveness of the process. This guide has provided a comparative overview of metal-based catalysts, organocatalysts, and nanocatalysts, highlighting their respective strengths and weaknesses through experimental data.
-
Metal-based catalysts offer high yields and broad applicability.
-
Organocatalysts provide a metal-free and often milder alternative, with the potential for asymmetric synthesis.
-
Nanocatalysts are at the cutting edge of catalytic science, delivering exceptional efficiency and recyclability.
By understanding the mechanistic principles and performance metrics of these diverse catalytic systems, researchers can strategically select the optimal catalyst to accelerate their pyrimidine synthesis endeavors and advance the development of novel therapeutic agents.
References
-
(PDF) NiO Nanoparticles: A Highly Efficient Catalyst For One-Pot Three-Component Synthesis of Pyrano[2, 3-d]Pyrimidine Derivatives in Green Media - ResearchGate. Available at: [Link]
-
CuFe2O4@SiO2-EA: A Novel, Green, and Recyclable Nanomagnetic Catalyst for Synthesis of Pyrimido[4,5-d] Pyrimidines Derivatives - Journal of Applied Organometallic Chemistry. Available at: [Link]
-
The Biginelli Reaction Is a Urea-Catalyzed Organocatalytic Multicomponent Reaction - PubMed. Available at: [Link]
-
A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. - IJSAT. Available at: [Link]
-
Synthesis of pyrano-pyrimidines: recent advances in catalysis by magnetically recoverable nanocatalysts - PubMed. Available at: [Link]
-
Nio Nanoparticles: A Highly Efficient Catalyst for the One-Pot Three- Component Synthesis of Pyrano [2, 3-D] Pyrimidine Derivatives in Green Reaction Media - Bentham Science Publisher. Available at: [Link]
-
Vitamin C as an efficient and green homogeneous catalyst for the synthesis of pyride[2,3-d:5,6-dâ²] dipyrimidine derivatives - OICC Press. Available at: [Link]
-
Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - PMC. Available at: [Link]
-
Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds - MDPI. Available at: [Link]
-
Ionic Liquid Attached to Colloidal Silica Nanoparticles as Catalyst for the Synthesis of Pyrimidines - International Journal of Nanoscience and Nanotechnology. Available at: [Link]
-
Recent advancements of pyrimidine chemistry thriving deeper into drug discovery | Request PDF - ResearchGate. Available at: [Link]
-
Biginelli reaction - Wikipedia. Available at: [Link]
-
Synthesis of pyrano-pyrimidines: recent advances in catalysis by magnetically recoverable nanocatalysts - ProQuest. Available at: [Link]
-
Ag2WO4 nanocatalyst-driven green synthesis of pyrano[2,3-d]pyrimidinones - Semantic Scholar. Available at: [Link]
-
Biginelli Reaction - Organic Chemistry Portal. Available at: [Link]
-
Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives - PubMed. Available at: [Link]
-
A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investigation - Der Pharma Chemica. Available at: [Link]
-
The most commonly used pathway for the transition metal-catalyzed synthesis of pyrimidines - ResearchGate. Available at: [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. Available at: [Link]
-
Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) - PMC. Available at: [Link]
-
Full article: Recent advancements of pyrimidine chemistry thriving deeper into drug discovery - Taylor & Francis. Available at: [Link]
-
Brønsted acid catalysed enantioselective Biginelli reaction - UniTo. Available at: [Link]
-
Asymmetric Cooperative Catalysis of Strong Brønsted Acid-Promoted Reactions Using Chiral Ureas - PMC. Available at: [Link]
-
Brønsted acid catalyzed intramolecular benzylic cyclizations of alkylpyridines - PubMed. Available at: [Link]
-
Acceptorless Dehydrogenative Synthesis of Pyrimidines from Alcohols and Amidines Catalyzed by Supported Platinum Nanoparticles | ACS Catalysis - ACS Publications. Available at: [Link]
-
(PDF) Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - ResearchGate. Available at: [Link]
-
Comparative study on Lewis acid catalyzed Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-thione | Science and Technology of Engineering, Chemistry and Environmental Protection. Available at: [Link]
-
Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives - PubMed. Available at: [Link]
-
(PDF) Vitamin C as an efficient and green homogeneous catalyst for the synthesis of pyride[2,3-d:5,6-d ′ ] dipyrimidine derivatives - ResearchGate. Available at: [Link]
-
An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media - Scientific Research Publishing. Available at: [Link]
-
The effect of various amounts of the catalyst for Biginelli reaction - ResearchGate. Available at: [Link]
-
Comparison of catalytic activity of different catalysts on the model reaction a - ResearchGate. Available at: [Link]
-
Highly Enantioselective Organocatalytic Biginelli Reaction | Journal of the American Chemical Society. Available at: [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
